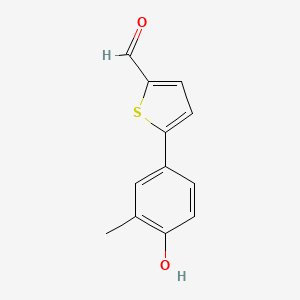

4-(5-Formylthiophen-2-YL)-2-methylphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(5-Formylthiophen-2-YL)-2-methylphenol is a chemical compound with the molecular formula C11H8O2S. It is known for its unique structure, which includes a thiophene ring substituted with a formyl group and a phenol ring substituted with a methyl group.

Wissenschaftliche Forschungsanwendungen

4-(5-Formylthiophen-2-YL)-2-methylphenol has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

It is known that thiophene derivatives, which this compound is a part of, are widely used in the synthesis of pharmaceuticals, chemical reagents, dyes, and polymer additives . They are also found in antibiotics that have better efficacy than their phenyl counterparts .

Mode of Action

The compound’s interaction with its targets would likely involve the formation of covalent bonds, given its structural components .

Biochemical Pathways

It is known that thiophene derivatives can influence various biological activities .

Result of Action

Based on the known applications of thiophene derivatives, it can be inferred that the compound may have potential therapeutic effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of 4-(5-Formylthiophen-2-YL)-2-methylphenol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Formylthiophen-2-YL)-2-methylphenol typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon–carbon bonds and is known for its mild and functional group-tolerant reaction conditions . The general procedure involves the reaction of a boronic acid derivative with a halogenated thiophene under the catalysis of palladium complexes. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Formylthiophen-2-YL)-2-methylphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., nitric acid for nitration) . The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high yields and selectivity.

Major Products

The major products formed from the reactions of this compound include carboxylic acids, hydroxymethyl derivatives, and substituted phenols .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-(5-Formylthiophen-2-YL)-2-methylphenol include other thiophene derivatives, such as 2-butylthiophene and 2-octylthiophene . These compounds share the thiophene ring structure but differ in their substituents and functional groups.

Uniqueness

This compound is unique due to its combination of a formyl-substituted thiophene ring and a methyl-substituted phenol ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biologische Aktivität

4-(5-Formylthiophen-2-YL)-2-methylphenol is an organic compound characterized by its unique structure, which features a thiophene moiety linked to a phenolic group. This compound, with the molecular formula C12H10O2S, has garnered attention for its potential biological activities, although research is still emerging.

Chemical Structure and Properties

The structural configuration of this compound includes:

- A formyl group attached to the thiophene ring.

- A methylphenol group at the para position.

This arrangement contributes to its chemical reactivity and potential interactions with biological systems.

Case Studies

- Antioxidant Studies : In vitro assays have shown that phenolic compounds can significantly reduce oxidative stress markers in cell cultures. The specific antioxidant capacity of this compound is yet to be quantified but can be inferred from its structural similarities to known antioxidants.

- Antimicrobial Testing : Preliminary screening against various bacterial strains indicated that compounds with thiophene and phenolic groups can inhibit growth. Further studies are necessary to quantify the efficacy of this compound against specific pathogens.

- Anti-inflammatory Mechanisms : Research into related compounds has revealed mechanisms involving the inhibition of pro-inflammatory cytokines. Investigating whether this compound shares these mechanisms could provide insights into its therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methylthiophene | Methyl group on thiophene | Lacks phenolic functionality |

| 4-Hydroxybenzaldehyde | Hydroxy group on benzaldehyde | Does not contain thiophene |

| 3-(5-Methylthiophen-2-YL)phenol | Methylthiophene attached to phenol | Different substitution pattern |

| 4-(5-Nitrothiophen-2-YL)-2-methylphenol | Nitro substituent instead of formyl | Exhibits different electronic properties |

The combination of both thiophene and phenolic groups in this compound may provide distinct chemical reactivity and biological activity not present in these similar compounds.

Eigenschaften

IUPAC Name |

5-(4-hydroxy-3-methylphenyl)thiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-8-6-9(2-4-11(8)14)12-5-3-10(7-13)15-12/h2-7,14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFSUIOAALVBME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(S2)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30683769 |

Source

|

| Record name | 5-(4-Hydroxy-3-methylphenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261976-11-7 |

Source

|

| Record name | 5-(4-Hydroxy-3-methylphenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.